4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS No.: 898447-70-6
Cat. No.: VC6851155
Molecular Formula: C25H26N2O4S
Molecular Weight: 450.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898447-70-6 |
|---|---|
| Molecular Formula | C25H26N2O4S |
| Molecular Weight | 450.55 |
| IUPAC Name | 4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
| Standard InChI | InChI=1S/C25H26N2O4S/c1-3-31-22-12-9-20(10-13-22)25(28)26-21-11-8-19-5-4-16-27(24(19)17-21)32(29,30)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28) |
| Standard InChI Key | MWQKSKVVDNXFKK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS No. 898447-70-6) is defined by the molecular formula C₂₅H₂₆N₂O₄S and a molecular weight of 450.55 g/mol. Its IUPAC name, 4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide, systematically describes the connectivity of its three primary components:
-
A tetrahydroquinoline core (3,4-dihydro-2H-quinoline) providing a bicyclic framework.
-
A tosyl group (4-methylphenylsulfonyl) at the 1-position of the tetrahydroquinoline.
-
An ethoxy-substituted benzamide (4-ethoxybenzamide) linked via an amide bond to the 7-position of the tetrahydroquinoline.
The SMILES notation CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 encodes this structure, emphasizing the ethoxy group (CCOC), benzamide (C(=O)N), and sulfonamide (S(=O)(=O)) functionalities.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₆N₂O₄S |
| Molecular Weight | 450.55 g/mol |
| logP (Partition Coeff.) | Not reported |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, sulfonyl O₂) |
| Polar Surface Area | 79.164 Ų (estimated) |
Synthesis and Optimization
Synthetic Route
The synthesis of 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves a multi-step sequence prioritizing regioselectivity and functional group compatibility:
-
Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives via acid-catalyzed Pictet-Spengler or Bischler-Napieralski reactions generates the tetrahydroquinoline scaffold.
-
Tosylation: Introduction of the tosyl group at the 1-position using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
-
Benzamide Coupling: Amide bond formation between the 7-amino group of the tetrahydroquinoline and 4-ethoxybenzoic acid derivatives, typically employing coupling agents like HATU or EDCI.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tosylation | p-TsCl, Et₃N, DCM, 0°C → rt | 82.8% |
| Amide Coupling | 4-Ethoxybenzoyl chloride, DMAP, DCM | ~75%* |
*Estimated based on analogous procedures.
Purification and Scalability
Chromatographic techniques (silica gel, HPLC) isolate the product, with yields contingent on minimizing side reactions such as sulfonamide hydrolysis or amide racemization. Solvent selection (e.g., dichloromethane or THF) and low-temperature conditions enhance selectivity during tosylation.
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): Key signals include δ 7.80–7.35 ppm (aromatic protons from tosyl and benzamide), δ 5.04 ppm (amide NH), and δ 1.43 ppm (tert-butyl group from intermediates).
-
¹³C NMR: Carbonyl resonances at ~168 ppm (amide C=O) and 144 ppm (sulfonyl S=O adjacent carbons).
Mass Spectrometry:
-
ESI-MS: [M+H]⁺ at m/z 451.55, consistent with the molecular formula.
Crystallographic Data
Hypothetical Biological Activity and Mechanisms
Target Prediction
Tetrahydroquinoline derivatives frequently target enzymes and receptors implicated in:
-
Kinase Inhibition: Analogous compounds inhibit EGFR or VEGFR2, disrupting cancer cell proliferation.
-
Antimicrobial Activity: Sulfonamide groups may interfere with bacterial dihydropteroate synthase (DHPS).
-
CNS Modulation: The lipophilic core could enhance blood-brain barrier penetration, targeting serotonin or dopamine receptors.
| Target Class | Example Targets | Hypothetical IC₅₀ |
|---|---|---|
| Tyrosine Kinases | EGFR, VEGFR2 | <10 μM* |
| Microbial Enzymes | DHPS | ~5–20 μM* |
| Neurotransmitter Rs | 5-HT₂A, D₂ | Not determined |
*Extrapolated from structurally related compounds.
ADME Profiles
-
Absorption: High logP (~4.4) suggests favorable intestinal absorption but potential P-glycoprotein efflux.
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the ethoxy group.
-
Excretion: Renal clearance likely dominates due to moderate molecular weight and polar sulfonamide.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the ethoxy group, tosyl substituent, or tetrahydroquinoline saturation could optimize potency and selectivity. For example:
-
Replacing the ethoxy with bulkier alkoxy groups to enhance target binding.
-
Introducing electron-withdrawing groups on the tosyl ring to modulate sulfonamide reactivity.
In Vitro and In Vivo Validation
Prioritized assays include:
-
Kinase Inhibition Screens: Broad-panel testing against oncogenic kinases.
-
Antimicrobial Susceptibility: MIC determinations against Gram-positive and Gram-negative pathogens.
-
Toxicology Profiles: Acute toxicity studies in rodent models to establish safety windows.
Formulation Development
Given its low aqueous solubility (~10 mg/mL), nanoparticulate carriers or prodrug strategies (e.g., phosphate esters) may improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume